N'-Hydroxy-2-(Thiophen-2-Yl)Ethanimidamide
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Description
Scientific Research Applications
Anticancer Activity in Heterocyclic Analogs : Research on sulfur-containing heterocyclic analogs, similar in structure to N'-Hydroxy-2-(Thiophen-2-Yl)Ethanimidamide, demonstrates their potential in anticancer therapy. These compounds, specifically hydroxyl-containing benzo[b]thiophene analogs, have shown selectivity towards laryngeal cancer cells, inducing apoptotic cell death by enhancing antioxidant enzyme activity and reducing ROS production. Their interaction with the CYP1A2 protein suggests a role in combinational therapy to improve drug bioavailability for effective chemotherapy (Haridevamuthu et al., 2023).
Metal Complex Formation : Compounds structurally related to this compound have been utilized in the synthesis of metal complexes, which are pivotal in understanding the coordination chemistry and potential applications in catalysis and material science. For instance, Schiff base ligands derived from ethanebis(thioamide) have been used to synthesize metal complexes with copper(II), cobalt(II), and rhodium(III), showcasing diverse geometries and physicochemical properties (Shamkhy et al., 2013).
Corrosion Inhibition : The thiophene Schiff base compounds exhibit significant corrosion inhibition properties on mild steel surfaces in acidic solutions, suggesting their utility in protecting industrial materials. These inhibitors function by adsorbing onto the metal surface following Langmuir's isotherm, offering a protective layer against corrosion. The efficiency of such compounds is further supported by quantum chemical calculations using the Density Functional Theory method (DFT) (Daoud et al., 2014).
High-Performance Polymeric Materials : The synthesis of high-performance polymers and polymer-SiO2 hybrids from phosphinated hydroxyl diamines demonstrates the role of such organic compounds in enhancing the thermal and optical properties of materials. These advanced materials find applications in electronics, coatings, and adhesives due to their improved stability and functionality (Wang et al., 2012).
Properties
IUPAC Name |
N'-hydroxy-2-thiophen-2-ylethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c7-6(8-9)4-5-2-1-3-10-5/h1-3,9H,4H2,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSWRTYGIVUVHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016438 |
Source
|
Record name | 2-Thiopheneacetamidoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59174-12-8 |
Source
|
Record name | 2-Thiopheneacetamidoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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